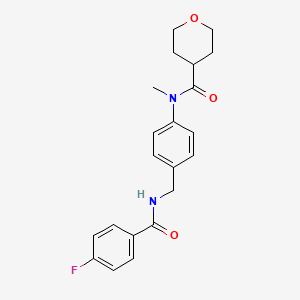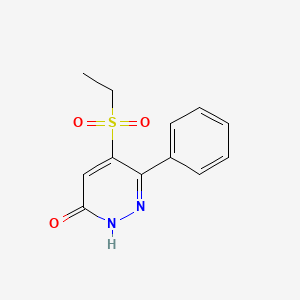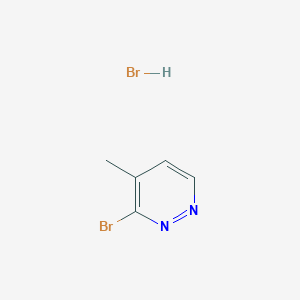
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a fluorobenzamido group, a phenyl group, and a tetrahydro-2H-pyran-4-carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of N-succinimidyl 4-fluorobenzoate with N-(2-aminoethyl)maleimide . This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 40°C) for approximately 30 minutes . The resulting intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
Wissenschaftliche Forschungsanwendungen
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to integrin receptors, which play a crucial role in cell adhesion and signaling pathways . This binding can modulate cellular processes such as migration, invasion, and angiogenesis, making the compound valuable in cancer research and therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide
- 2-[4-(4-substitutedbenzamido/phenylacetamido)phenyl]benzothiazoles
- 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles
Uniqueness
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with integrin receptors and modulate cellular processes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H23FN2O3 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methyloxane-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-24(21(26)17-10-12-27-13-11-17)19-8-2-15(3-9-19)14-23-20(25)16-4-6-18(22)7-5-16/h2-9,17H,10-14H2,1H3,(H,23,25) |
InChI-Schlüssel |
RUDDGXZHYJVRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)




![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)

![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)




